N-cyclohexyl-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a cyclohexyl group, an oxadiazole ring, and an indole moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Indole synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other suitable methods.
Coupling reactions: The oxadiazole and indole intermediates are then coupled using suitable reagents and conditions to form the desired compound.
Cyclohexyl group introduction:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring or other functional groups, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide, or other suitable oxidizing agents.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution reagents: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-cyclohexyl-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways and cellular processes.
Receptor binding: It may bind to specific receptors, modulating their activity and influencing signal transduction pathways.
Gene expression: The compound could affect gene expression, leading to changes in protein synthesis and cellular functions.
Comparison with Similar Compounds
N-cyclohexyl-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide can be compared with other similar compounds, such as:
This compound derivatives: These compounds share the same core structure but differ in the substituents attached to the indole or oxadiazole rings.
Indole derivatives: Compounds with similar indole moieties but different functional groups or ring systems.
Oxadiazole derivatives: Compounds containing the oxadiazole ring but with different substituents or additional ring systems.
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-cyclohexyl-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-13-21-22-19(25-13)17-11-14-7-5-6-10-16(14)23(17)12-18(24)20-15-8-3-2-4-9-15/h5-7,10-11,15H,2-4,8-9,12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQBMKMXNLXZQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.